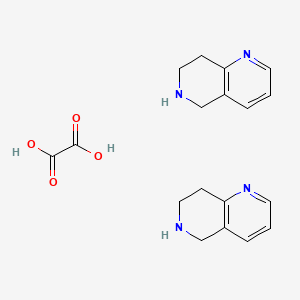

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid

Description

Crystallographic Analysis of Bicyclic Naphthyridine-Oxalate Coordination

The crystallographic architecture of bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves a supramolecular assembly where oxalic acid bridges two naphthyridine units. While direct single-crystal data for this specific compound are limited, analogous systems reveal critical trends. For example, oxalate ligands in coordination chemistry often adopt μ₂- or μ₃-bridging modes, as observed in copper-oxalate complexes. In such structures, oxalate ions coordinate via their carboxylate groups, forming extended networks through hydrogen bonding and π-π stacking interactions.

The molecular formula of this compound is derived from its components: two 5,6,7,8-tetrahydro-1,6-naphthyridine molecules (C₈H₁₀N₂ each) and one oxalic acid molecule (C₂H₂O₄), yielding C₁₈H₂₂N₄O₄. The calculated molecular weight is 358.4 g/mol.

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₂₂N₄O₄ |

| Molecular weight | 358.4 g/mol |

| Coordination mode of oxalate | μ₂-bridging (hypothesized) |

| Hydrogen bonding motifs | N–H⋯O and O–H⋯N interactions |

The bicyclic naphthyridine system introduces steric constraints, favoring a chair-like conformation in the saturated six-membered ring. This geometry optimizes orbital overlap for π-conjugation in the aromatic pyridine moiety.

Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the electronic environment of this compound. For the parent 5,6,7,8-tetrahydro-1,6-naphthyridine, characteristic ¹H NMR signals include δ 3.79 ppm (methoxy group) and δ 2.58–2.75 ppm (methylene protons adjacent to nitrogen). In the bis-oxalate derivative, deshielding effects from the oxalate carboxylates would shift aromatic protons downfield, while methylene groups retain similar splitting patterns.

¹³C NMR data for related naphthyridines show carbonyl carbons at δ 174.8 ppm and aromatic carbons between δ 108.1–162.0 ppm. Oxalic acid’s carbonyl carbons typically resonate near δ 165–170 ppm, distinguishable from the naphthyridine framework.

Infrared (IR) spectroscopy reveals key functional groups:

- N–H stretches : 3300–3500 cm⁻¹ (amine groups in naphthyridine)

- C=O stretches : 1680–1720 cm⁻¹ (oxalate carboxylates)

- C–N stretches : 1250–1350 cm⁻¹ (pyridine ring)

| Spectroscopic Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.79 (s, 3H) | Methoxy group |

| ¹³C NMR | δ 174.8 | Carbonyl carbon (oxalate) |

| IR | 1705 cm⁻¹ | C=O symmetric stretch |

Comparative Molecular Geometry with Related Fused Heterocycles

This compound exhibits distinct geometric features compared to other fused heterocycles. The saturated six-membered ring in the naphthyridine moiety reduces aromaticity relative to fully unsaturated analogs, while oxalate’s planar carboxylates enhance intermolecular interactions.

Properties

Molecular Formula |

C18H22N4O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine |

InChI |

InChI=1S/2C8H10N2.C2H2O4/c2*1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h2*1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6) |

InChI Key |

WISLNJIKFAMFAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1N=CC=C2.C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with different functional groups .

Scientific Research Applications

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it has applications in industrial processes and photophysical studies .

Mechanism of Action

The mechanism of action of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

Key Features :

- Oxalic Acid : Acts as a chelator, enhancing solubility and stability. Its dibasic nature allows coordination with two naphthyridine units .

- 1,6-Naphthyridine : The tetrahydro form reduces aromaticity, improving reactivity for functionalization at the 2-, 3-, or 7-positions .

Comparison with Structural Analogs

Substituted Naphthyridines

Insights :

- Substitution Position : 1,6-naphthyridine derivatives (e.g., the bis-complex) exhibit distinct reactivity compared to 1,7-substituted analogs (e.g., ’s hydrochloride salt). The 1,6 configuration enhances π-stacking in drug design .

- Functional Groups : Methyl esters () or nitro groups () alter solubility and electronic properties, whereas oxalic acid provides hydrophilic character .

Counterion Comparisons

Insights :

- Hydrochloride salts () are preferred for aqueous formulations, while Boc protection () aids in multi-step syntheses .

Physicochemical and Functional Comparisons

Solubility and Reactivity

Pharmaceutical Potential

Biological Activity

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid (CAS Number: 1305712-00-8) is a nitrogen-containing fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 358.4 g/mol. This compound features a unique naphthyridine scaffold that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1305712-00-8 |

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. This compound has been shown to inhibit tumor cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vivo studies demonstrated that the compound has good absorption and bioavailability in animal models without significantly inhibiting metabolic enzymes in the liver .

Case Study:

In a study assessing the anticancer efficacy of naphthyridine derivatives, it was found that compounds structurally similar to this compound displayed IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer .

Antiviral Activity

Another significant aspect of the biological activity of this compound is its antiviral potential. A series of tetrahydronaphthyridine derivatives were evaluated for their ability to inhibit HIV-1 replication by targeting the LEDGF/p75-binding site on HIV integrase. These studies suggest that compounds like this compound may serve as promising candidates for developing antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cyclin-dependent Kinase Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle in cancer cells.

- Integration with Viral Proteins : The ability to bind to viral integrase suggests a mechanism for disrupting HIV replication.

- Modulation of Inflammatory Pathways : Similar compounds have been shown to modulate inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.